molecular formula C25H23N5O4S B2816874 N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-46-1

N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

カタログ番号: B2816874
CAS番号: 872197-46-1
分子量: 489.55
InChIキー: ACNBWGFMFKOPEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. This structure is substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 5 with a 3,5-dimethoxyphenylamine moiety. The sulfonyl group enhances binding affinity through polar interactions, while the 3,5-dimethoxyphenyl substituent may improve solubility compared to alkyl or halogenated analogs.

特性

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-10-20(11-16(15)2)35(31,32)25-24-27-23(21-7-5-6-8-22(21)30(24)29-28-25)26-17-12-18(33-3)14-19(13-17)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNBWGFMFKOPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 366.41 g/mol
  • CAS Number : Not specifically listed in the provided sources.

N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits several mechanisms of action that contribute to its biological activity:

  • CNS Activity : Preliminary studies indicate that compounds with similar structures exhibit central nervous system (CNS) depressant activities. This suggests potential sedative and anticonvulsant properties .
  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and seizure activity.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several key activities:

  • Anticonvulsant Activity : Compounds in this class have shown effectiveness in reducing seizure frequency in animal models. For instance, derivatives similar to this compound were evaluated for their anticonvulsant properties using models such as maximal electroshock and pentylenetetrazole-induced seizures .
  • Sedative-Hypnotic Effects : The sedative-hypnotic activity was assessed through behavioral tests in mice. Compounds with structural similarities demonstrated significant sedative effects at various dosages .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:

  • Study on CNS Depressant Activity :
    • A series of quinazoline derivatives were tested for their CNS depressant effects. Results indicated that certain compounds significantly reduced locomotor activity in mice, suggesting potential use as sedatives .
  • Anticonvulsant Screening :
    • In a study assessing anticonvulsant properties via electroshock models, specific derivatives exhibited notable efficacy in preventing seizures when administered intraperitoneally at doses ranging from 30 to 300 mg/kg .

Data Summary

Biological ActivityObservationsReference
AnticonvulsantSignificant reduction in seizure frequency
Sedative-HypnoticMarked decrease in locomotor activity
CNS DepressantNotable effects observed in behavioral assays

類似化合物との比較

Sulfonyl Group

The 3,4-dimethylbenzenesulfonyl group at position 3 is shared with the analog 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (). This substituent likely enhances solubility and mediates hydrogen bonding with biological targets. In contrast, triazolopyrimidines from lack sulfonyl groups but incorporate halogenated aryl rings, which improve hydrophobic interactions .

Arylamine Substituents

  • Analog : The 3,5-dimethylphenyl group is less polar, favoring lipophilicity (logP ~4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility.
  • 6a (): Substituted with a malononitrile-linked amine, this derivative exhibits higher hydrophilicity but lower activity, highlighting the balance required between solubility and target binding .

Research Implications

Core Optimization: Replacing the quinazoline core with a pyrimidine or thieno-fused system may enhance bioactivity while retaining the sulfonyl and arylamine substituents .

Substituent Tuning : Introducing halogen atoms (e.g., Cl or F) could improve target affinity, as seen in microtubule-stabilizing triazolopyrimidines .

Pharmacokinetics : Balancing the 3,5-dimethoxyphenyl group’s polarity with lipophilic alkyl chains (e.g., neopentyl in ) may optimize blood-brain barrier penetration for neurodegenerative applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。